molecular formula C6H11N<br>(CH2=CHCH2)2NH<br>C6H11N B093489 Diallylamine CAS No. 124-02-7

Diallylamine

Cat. No.: B093489
CAS No.: 124-02-7
M. Wt: 97.16 g/mol
InChI Key: DYUWTXWIYMHBQS-UHFFFAOYSA-N
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Description

Diallylamine is an organic compound with the chemical formula C6H11N. It is a colorless liquid with an ammonia-like odor and is characterized by the presence of a secondary amine and two alkene groups. This compound is used in various industrial applications, including the production of polymers, pharmaceuticals, and water treatment agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylamine can be synthesized through several methods. One common laboratory method involves the diallylation of calcium cyanamide followed by decyanation of the product . Another method involves the partial hydrogenation of acrylonitrile: [ 2 , \text{NCCH=CH}_2 + 4 , \text{H}_2 \rightarrow \text{HN(CH}_2\text{CH=CH}_2\text{)}_2 + \text{NH}_3 ]

Industrial Production Methods: Industrially, this compound is produced by the partial hydrogenation of acrylonitrile. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

(a) Partial Hydrogenation of Acrylonitrile

Industrially, diallylamine is produced by catalytic hydrogenation of acrylonitrile:

2NCCH CH2+4H2HN CH2CH CH2 2+NH32\,\text{NCCH CH}_2+4\,\text{H}_2\rightarrow \text{HN CH}_2\text{CH CH}_2\text{ }_2+\text{NH}_3

This method uses palladium-based catalysts at 110°C under ammonia-rich conditions, yielding a mixture of mono-, di-, and triallylamines .

(b) Hydrolysis of Diallylcyanamide

Laboratory synthesis involves refluxing diallylcyanamide with diluted sulfuric acid:

Diallylcyanamide+H2SO4HN CH2CH CH2 2+Byproducts\text{Diallylcyanamide}+\text{H}_2\text{SO}_4\rightarrow \text{HN CH}_2\text{CH CH}_2\text{ }_2+\text{Byproducts}

This method achieves yields of 80–88% .

(c) Pyrolysis of Triallylamine Hydrochloride

Heating triallylamine hydrochloride at 180–280°C produces this compound via nucleophilic chloride attack:

Triallylamine HClΔThis compound HCl+Allyl Chloride\text{Triallylamine HCl}\xrightarrow{\Delta}\text{this compound HCl}+\text{Allyl Chloride}

Optimal conversion (50%) occurs with excess HCl at 220°C .

Polymerization Reactions

This compound’s amine and alkene groups facilitate polymerization:

(a) Copolymerization with Epihalohydrins

Reaction with epichlorohydrin forms water-soluble resins for paper strengthening:

This compound+EpichlorohydrinpH 7 9 5Crosslinked Polymer\text{this compound}+\text{Epichlorohydrin}\xrightarrow{\text{pH 7 9 5}}\text{Crosslinked Polymer}

Conditions : 40–60°C, 0.5–1.5 mol epichlorohydrin per amine group .
Resulting polymers exhibit viscosities of 25–39% solids (Gardner-Holt scale: C–D) .

(b) Radical Polymerization

UV-initiated thiol-ene reactions create hydrogels for 3D printing:

This compound Derivative+Dithiothreitol DTT UVCrosslinked Hydrogel\text{this compound Derivative}+\text{Dithiothreitol DTT }\xrightarrow{\text{UV}}\text{Crosslinked Hydrogel}

Key Data :

Polymer Conc. (wt%)DTT Equiv.Gelation Time (s)
3.01.0<20
1.50.5<30
Source: MDPI (2025)

Quaternization Reactions

This compound reacts with alkylating agents to form quaternary ammonium salts:

(b) Water Treatment Agents

Quaternization with methyl chloride produces N,N-diallyldimethylammonium chloride:

This compound+2CH3Cl[(CH2CH CH2 2N(CH3)2]+Cl\text{this compound}+2\,\text{CH}_3\text{Cl}\rightarrow [(\text{CH}_2\text{CH CH}_2\text{ }_2\text{N}(\text{CH}_3)_2]^+\text{Cl}^-

Use : Flocculant in wastewater treatment .

Alkylation and Acylation

The secondary amine undergoes nucleophilic substitution:

(a) Alkylation with Allyl Halides

Reaction with allyl chloride forms N-methylthis compound:

This compound+Allyl ChlorideRedox CatalystN Methylthis compound\text{this compound}+\text{Allyl Chloride}\xrightarrow{\text{Redox Catalyst}}\text{N Methylthis compound}

Catalysts : Sodium metabisulfite/ferrous sulfate at 60°C .

(b) Acylation with Acid Chlorides

Acetic anhydride acetylates the amine group:

HN CH2CH CH2 2+(CH3CO)2OAcetylated Derivative\text{HN CH}_2\text{CH CH}_2\text{ }_2+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{Acetylated Derivative}

Scientific Research Applications

Bile Acid Sequestration:
Diallylamine derivatives have been investigated for their ability to sequester bile acids, thus reducing serum cholesterol levels. Poly(this compound) polymers can bind bile acids in the gastrointestinal tract, preventing their reabsorption and promoting excretion .

Therapeutic Applications:
Research has shown that these polymers can be formulated into pharmaceutical compositions for treating conditions related to high cholesterol levels. The mechanism involves binding bile acids which leads to increased cholesterol utilization for bile acid synthesis .

Environmental Science

Toxicological Studies:
this compound has been assessed for its toxicity, particularly regarding occupational exposure limits. It is classified as a potent respiratory irritant and has been evaluated using the NIOSH Occupational Exposure Banding process, which categorizes chemicals based on their health effects and exposure risks .

Case Study: Inhalation Toxicity
Inhalation studies on rats revealed significant respiratory irritation at low concentrations, indicating the need for careful handling in industrial settings. The RD50 values indicated strong irritancy potential, highlighting its hazardous nature when airborne .

Chemical Synthesis

This compound is also utilized in synthesizing various chemical compounds due to its reactivity. It can participate in cyclopolymerization reactions, yielding high-molecular-weight polymers that are useful in various applications from coatings to adhesives .

Computational Studies

Recent computational studies have explored the conformational preferences of this compound and its derivatives, providing insights into their reactivity and potential applications in astrochemistry . These studies contribute to understanding how this compound can be optimized for specific uses in material science.

Mechanism of Action

The mechanism of action of diallylamine involves its ability to form stable complexes with various substrates. Its secondary amine group can participate in hydrogen bonding and other interactions, while the alkene groups can undergo polymerization and other reactions. These properties make this compound a versatile compound in various chemical processes .

Comparison with Similar Compounds

Comparison:

    Uniqueness: Diallylamine’s combination of a secondary amine and two alkene groups makes it more reactive and versatile compared to allylamine and triallylamine.

Biological Activity

Diallylamine (DAA), a compound with the chemical formula C5_5H11_{11}N, is a dialkylamine that has garnered attention for its various biological activities and applications in polymer chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, potential therapeutic uses, and relevant research findings.

This compound is a flammable liquid that poses significant hazards when exposed to heat or flame. Its toxicological properties have been studied extensively, revealing several critical findings:

  • Acute Toxicity : The compound exhibits notable acute toxicity with an intraperitoneal LD50 of 187 mg/kg in mice and inhalation LD50 values of 2755 ppm for rats over 4 hours .
  • Respiratory Irritation : this compound is classified as a potent respiratory irritant, with an RD50 (the concentration causing a 50% reduction in respiratory frequency) of 4 ppm for upper respiratory tract irritation and 56 ppm for lower respiratory tract irritation in male OF1 mice .
  • Genotoxicity : Studies indicate that this compound does not induce gene mutations in Salmonella typhimurium, suggesting a lack of genotoxic potential under certain conditions .

Table 1: Summary of Toxicological Data for this compound

EndpointValueReference
Intraperitoneal LD50 (mice)187 mg/kg
Inhalation LD50 (rats, 4h)2755 ppm
RD50 (upper respiratory)4 ppm
RD50 (lower respiratory)56 ppm
Genotoxicity (S. typhimurium)Negative

Biological Applications

This compound's unique structure allows it to participate in various chemical reactions, making it useful in several biological and industrial applications:

  • Polymer Chemistry : this compound can undergo free radical copolymerization with other compounds such as itaconic acid to form superabsorbent polymers. These polymers exhibit excellent swelling abilities and are used in applications requiring water retention .
  • Potential Therapeutic Uses : While specific therapeutic applications are still under investigation, the ability of this compound to form pyrrolidine rings during polymerization suggests potential uses in drug delivery systems or as scaffolding materials in tissue engineering .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, focusing on its safety profile and applications:

  • Study on Respiratory Effects : A study conducted by Beard and Noe (1981) reported that repeated exposure to this compound caused significant changes in liver and kidney weights in rats, alongside instances of chemical pneumonia and myocarditis. This highlights the compound's potential for causing serious health effects upon repeated exposure .
  • Polymer Development : Research published in Polymers demonstrated the synthesis of chitosan-based superabsorbent polymers via copolymerization with this compound. The resulting materials showed improved thermal stability and water absorption characteristics, indicating their potential utility in agricultural and medical fields .

Table 2: Summary of Research Findings on this compound

Study FocusKey FindingsReference
Respiratory EffectsChanges in organ weights; chemical pneumonia observed
Polymer DevelopmentFormation of superabsorbent polymers; enhanced properties

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing diallylamine in laboratory settings?

this compound is highly flammable (flash point: 15°C) and toxic, requiring strict safety measures. Store in airtight containers away from ignition sources, with ventilation to prevent vapor accumulation. Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, to avoid skin/eye contact. Emergency protocols should address spills (neutralize with weak acids) and fire risks (use CO₂ or dry chemical extinguishers) .

Q. How can researchers mitigate challenges in synthesizing and purifying this compound-derived polymers like poly(this compound) (PDAA)?

PDAA synthesis is complicated by this compound’s tendency to self-polymerize unpredictably. Optimize reaction conditions (e.g., controlled initiator concentrations, inert atmospheres) to minimize side reactions. Purification requires repeated dialysis or size-exclusion chromatography to remove unreacted monomers and oligomers, as residual toxicity can interfere with downstream applications .

Q. What experimental strategies are recommended for characterizing this compound’s physicochemical properties?

Key methods include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (−80°C) and decomposition thresholds.
  • Spectroscopy : FT-IR and ¹H/¹³C NMR to confirm structure and monitor reactivity (e.g., amine proton shifts in acidic conditions).
  • Solubility tests : Use polar (water, ethanol) and nonpolar solvents (ether) to assess compatibility for reaction design .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., crystalline vs. solution-phase behavior) be resolved for this compound?

Single-crystal X-ray diffraction (SCXRD) reveals supramolecular helices in solid-state this compound due to hydrogen bonding and van der Waals interactions . However, solution-phase studies (e.g., dynamic light scattering) may show disordered aggregates. To reconcile discrepancies, combine cryo-electron microscopy (cryo-EM) with molecular dynamics simulations to model phase-dependent behavior .

Q. What methodologies are appropriate for assessing this compound’s environmental impact, particularly its mobility and biodegradation?

  • Soil mobility : Measure the soil adsorption coefficient (Koc) via batch equilibrium tests; this compound’s low Koc (96) indicates high mobility, necessitating groundwater monitoring.
  • Biodegradation : Use OECD 301B tests to evaluate microbial degradation rates in aqueous systems.
  • Ecototoxicity : Conduct acute toxicity assays on Daphnia magna and algal species, as existing data gaps require validation .

Q. How can researchers design experiments to probe this compound’s reactivity in diverse solvent systems?

this compound’s solubility in polar solvents enables acid-base reactions (e.g., forming hydrochloride salts), while nonpolar solvents may favor radical-initiated polymerization. Systematic studies should:

  • Vary solvent polarity (water vs. toluene) to compare reaction pathways.
  • Use kinetic profiling (e.g., UV-Vis spectroscopy) to track intermediate formation in nucleophilic substitution reactions .

Q. What strategies address reproducibility issues in this compound-based polymer synthesis across laboratories?

Standardize monomer purity (≥98% by GC-MS), reaction temperature (25–40°C), and initiator type (e.g., azobisisobutyronitrile vs. benzoyl peroxide). Interlaboratory collaborations using shared protocols (e.g., ASTM-guided methods) can reduce variability in molecular weight distributions .

Q. Methodological Guidance for Contradictory Data

  • Thermal stability conflicts : Compare DSC results with thermogravimetric analysis (TGA) to distinguish melting events from decomposition .
  • Bioaccumulation potential : Validate predicted BCF values (1.4) with in vivo fish assays to resolve discrepancies between computational models and empirical data .

Properties

IUPAC Name

N-prop-2-enylprop-2-en-1-amine
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InChI

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2
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InChI Key

DYUWTXWIYMHBQS-UHFFFAOYSA-N
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Canonical SMILES

C=CCNCC=C
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Molecular Formula

C6H11N, Array
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Related CAS

62238-80-6
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DSSTOX Substance ID

DTXSID1024918
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Molecular Weight

97.16 g/mol
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Physical Description

Diallylamine appears as a liquid with a disagreeable odor. Less dense than water. May be toxic by inhalation and skin absorption. Irritates skin and eyes. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name 2-Propen-1-amine, N-2-propen-1-yl-
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Boiling Point

232 °F at 760 mmHg (NTP, 1992), 111 °C
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Flash Point

21 °C, 7 °C
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Solubility

8.6 g/100mL (NTP, 1992), Soluble in ethanol and ethyl ether, In water, 8.6X10+4 mg/l @ room temperature, Solubility in water, g/100ml at 20 °C: 9
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Density

0.7627 at 50 °F (NTP, 1992) - Less dense than water; will float, 0.7889 @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

3.35 (Air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

20.2 [mmHg], 20.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.42
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Color/Form

Liquid

CAS No.

124-02-7
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Record name DIALLYLAMINE
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Record name DIALLYLAMINE
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Melting Point

-127.1 °F (NTP, 1992), -88.4 °C
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Record name DIALLYLAMINE
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Synthesis routes and methods I

Procedure details

A 300 ml autoclave was charged with 5.8g (5 millimoles) of tetrakis (triphenylphosphine) palladium, 1.8g (13.3 millimoles) of triallylamine and 80ml of N-methyl pyrrolidone as a solvent. Oxygen was removed from the autoclave by a nitrogen purge and then ammonia was added with stirring until the internal pressure reached 3.87 Kg/cm. The reactor was then heated with stirring to 100° C (pressure - 10.19 kg/cm) and subsequently to 130° C (pressure - 13.34 kg/cm). At 100° C the reaction was very slow but after 30 minutes at 130° C the triallylamine had reacted to form 5.2 millimoles of monoallylamine and 6.6 millimoles of diallylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Part 1 A copolymer of N-methyl diallylamine and diallylamine is prepared according to the procedure of Example 1, Part 1, except that a mixture of 200 grams of N-methyl diallylamine hydrochloride and 50 grams of diallylamine hydrochloride is substituted for the 258 grams of diallylamine hydrochloride and 455 grams of dimethyl sulfoxide and 5 grams of ammonium persulfate are used. The copolymer (75 grams) is water-soluble, has an RSV of 0.2 and contains by NMR analysis 90 weight percent of N-methyl diallylamine hydrochloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
copolymer
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 1.8 mg (0.01 millimole) of PdCl2 was added 8.5 mg (0.02 millimole) of 1,4-bis(diphenylphosphino)butane, and 5.0 g of 1,3-propane-diol and 3.6 g of water were added and reaction between 8.4 g (145 millimoles) of allyl alcohol and 3.2 g (188 millimoles) of ammonia was carried out at 110° C. with stirring for 2 hours. As the products, there were obtained 0.26 g (4.6 millimoles) of monoallylamine, 0.53 g (5.4 millimoles) of diallylamine 0.63 g (4.6 millimoles) of triallylamine. The conversion based on allyl alcohol was 21.5% and the selectivity was 96.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 mg
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
1.8 mg
Type
catalyst
Reaction Step Three
Name
Quantity
3.6 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 12.2 mg (0.04 millimole) of Pd(CH2COCH2COCH3)2 was added 42.6 mg (0.10 millimole) of 1,4-bis(dibutylphosphino)butane, and 5.0 g of 1,4-butane-diol was added and reaction between 8.4 g (182 millimoles) of allyl alcohol and 3.1 g (182 millimoles) of ammonia was carried out at 120° C. for 2 hours with stirring. As the products, there were obtained 0.91 (16.0 millimoles) of monoallylamine, 1.85 g (19.1 millimoles) of diallylamine and 2.35 g (17.2 millimoles) of triallylamine. The conversion based on allylalcohol was 74.3%, and the selectivity was 98.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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